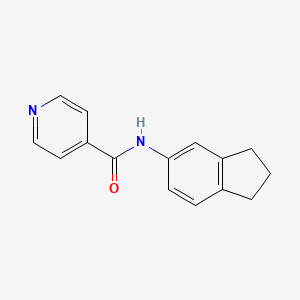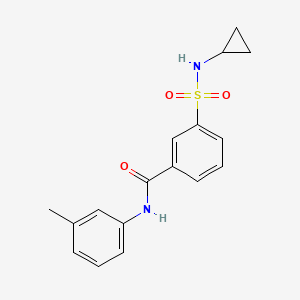
3-(4-Chlorophenyl)-5-(propargylthio)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-5-(propargylthio)-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a member of the triazole family and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-5-(propargylthio)-1H-1,2,4-triazole is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes in the body. For example, it inhibits the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Chlorophenyl)-5-(propargylthio)-1H-1,2,4-triazole have been studied extensively. Studies have shown that it can increase the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, it has been found to have anti-cancer properties and can inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 3-(4-Chlorophenyl)-5-(propargylthio)-1H-1,2,4-triazole in lab experiments is its potential uses in various research applications. Additionally, it is relatively easy to synthesize, making it readily available for use in experiments. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the use of 3-(4-Chlorophenyl)-5-(propargylthio)-1H-1,2,4-triazole in scientific research. One of the significant areas of research is in the development of new anti-cancer drugs. Additionally, there is potential for the use of this compound in the treatment of Alzheimer's disease and other neurodegenerative disorders. Further studies are needed to fully understand its mechanism of action and potential uses in various research applications.
Conclusion
In conclusion, 3-(4-Chlorophenyl)-5-(propargylthio)-1H-1,2,4-triazole is a chemical compound that has potential uses in various scientific research applications. Its anti-cancer properties and ability to inhibit the activity of acetylcholinesterase make it a promising compound for the development of new drugs. Further studies are needed to fully understand its mechanism of action and potential uses in various research applications.
Synthesemethoden
The synthesis of 3-(4-Chlorophenyl)-5-(propargylthio)-1H-1,2,4-triazole has been reported in several studies. One of the methods involves the reaction of 4-chlorophenylhydrazine with propargyl bromide to form 4-chlorophenylhydrazine propargyl ether. The resulting compound is then reacted with sulfur to form 3-(4-Chlorophenyl)-5-(propargylthio)-1H-1,2,4-triazole.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-5-(propargylthio)-1H-1,2,4-triazole has been found to have potential uses in various scientific research applications. One of the significant applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, it has been found to have potential uses in the treatment of Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase.
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-3-prop-2-ynylsulfanyl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3S/c1-2-7-16-11-13-10(14-15-11)8-3-5-9(12)6-4-8/h1,3-6H,7H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSGJGYOBKBXQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NNC(=N1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-3-prop-2-ynylsulfanyl-1H-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3,5-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7480463.png)





![N-[(3,4-dimethylphenyl)carbamoyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7480520.png)



![5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide](/img/structure/B7480553.png)
![N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazol-3-amine](/img/structure/B7480554.png)